molecular formula C14H18ClFN2O2 B5718324 ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate

ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate

Cat. No. B5718324
M. Wt: 300.75 g/mol
InChI Key: HCIRUFZBKBFVBR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate, also known as CTZEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTZEP belongs to the family of piperazine derivatives and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The exact mechanism of action of ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters, particularly dopamine, serotonin, and norepinephrine. This compound has been shown to increase the levels of these neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly on the central nervous system. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its anti-depressant, anxiolytic, and anti-psychotic effects. This compound has also been shown to have a sedative effect, which may be useful for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate is its potential therapeutic properties, particularly for the treatment of depression, anxiety, and schizophrenia. It has been shown to have a high affinity for certain neurotransmitter receptors, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry and careful handling of the chemicals involved.

Future Directions

There are several future directions for the study of ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate. One of the main areas of research is the development of this compound-based drugs for the treatment of depression, anxiety, and schizophrenia. Several studies are currently underway to investigate the therapeutic potential of this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is synthesized through a complex multi-step process and has been studied for its ability to modulate the activity of certain neurotransmitters, particularly dopamine, serotonin, and norepinephrine. This compound has several biochemical and physiological effects, particularly on the central nervous system, and has been shown to have anti-depressant, anxiolytic, and anti-psychotic effects in animal models. While this compound has several advantages for drug development, its complex synthesis process is a limitation. Nonetheless, this compound has several future directions for research, particularly in drug development and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate involves a series of chemical reactions that start with the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base, followed by the reaction with ethyl chloroformate. The resulting product is then hydrolyzed to obtain this compound in high yield and purity. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful handling of the chemicals involved.

Scientific Research Applications

Ethyl 4-(2-chloro-6-fluorobenzyl)-1-piperazinecarboxylate has been the focus of several scientific studies due to its potential therapeutic properties. It has been studied for its ability to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in several neurological and psychiatric disorders. This compound has been shown to have anti-depressant, anxiolytic, and anti-psychotic effects in animal models, making it a promising candidate for the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

ethyl 4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O2/c1-2-20-14(19)18-8-6-17(7-9-18)10-11-12(15)4-3-5-13(11)16/h3-5H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIRUFZBKBFVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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